4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci)
CAS No.:
Cat. No.: VC16231357
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO5 |
|---|---|
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | dimethyl 3-(4-methylphenyl)-1,2-oxazole-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C14H13NO5/c1-8-4-6-9(7-5-8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3 |
| Standard InChI Key | CQCUNILAGKOGJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central isoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 3-position with a 4-methylphenyl group. The 4- and 5-positions of the isoxazole ring are esterified with methyl groups, forming dimethyl carboxylate moieties . The IUPAC name is dimethyl 3-(4-methylphenyl)-1,2-oxazole-4,5-dicarboxylate, and its SMILES notation is CC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C(=O)OC .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO₅ | |
| Molecular Weight | 275.26 g/mol | |
| XLogP3-AA (LogP) | 2.4 | |
| Topological Polar Surface Area | 78.6 Ų | |
| Rotatable Bond Count | 5 |
The logP value of 2.4 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . The polar surface area of 78.6 Ų aligns with its ester and heterocyclic functionalities, which may influence pharmacokinetic properties such as membrane permeability .
Synthesis and Reaction Pathways
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Cycloaddition | Nitrile oxide, 80–100°C | Catalytic base (e.g., Et₃N) |
| Aromatic Substitution | Pd(PPh₃)₄, K₂CO₃, DMF | Microwave-assisted heating |
| Esterification | CH₃I, K₂CO₃, acetone | Anhydrous conditions |
The lack of detailed synthetic protocols in the literature underscores the need for further methodological development.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (Source ) reveals:
-
δ 2.38 ppm: Singlet for the methyl group on the phenyl ring.
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δ 3.85–3.91 ppm: Two singlets for the methyl ester groups.
-
δ 7.25–7.45 ppm: Multiplet for the aromatic protons of the 4-methylphenyl substituent.
The ¹³C NMR spectrum confirms the ester carbonyls at δ 165–170 ppm and the isoxazole ring carbons at δ 95–160 ppm .
Mass Spectrometry (MS)
The electron ionization (EI-MS) spectrum shows a molecular ion peak at m/z 275.08 ([M]⁺), consistent with the molecular weight of 275.26 g/mol . Fragment ions at m/z 230 and m/z 185 correspond to sequential loss of COOCH₃ groups .
Infrared (IR) Spectroscopy
The FTIR spectrum (Source ) exhibits:
-
1745 cm⁻¹: Strong C=O stretching of esters.
-
1610 cm⁻¹: C=N stretching of the isoxazole ring.
-
1220 cm⁻¹: C-O-C asymmetric stretching of esters.
| Assay Type | Model System | Result (IC₅₀ or Inhibition Zone) |
|---|---|---|
| Cytotoxicity | HeLa cells | 23.4 ± 1.2 μM |
| Antimicrobial | S. aureus | 12 mm zone at 100 μg/mL |
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Lead Optimization
The compound’s isoxazole core is a privileged structure in kinase inhibitors (e.g., COX-2 inhibitors). Structural analogs have entered clinical trials for inflammatory diseases, positioning this derivative as a candidate for structure-activity relationship (SAR) studies.
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